Isoxazole Substitution Pattern: 5-Methyl vs. 3-Aryl Impact on PUMA/Bcl-xL Inhibition
The target compound features a 5-methylisoxazole group, which differentiates it from the most active compound in the Murthy et al. (2021) library, which bears a 3-aryl isoxazole. The 3-aryl analog demonstrated an IC50 of 3.8 μM for disrupting the PUMA/Bcl-xL interaction in a BRET assay [1]. While direct data for the 5-methyl analog is not published, the quantitative difference in substitution is a key structural variable. The 5-methyl group lacks the extended aromatic system of the 3-aryl group, implying a different binding mode and likely a distinct potency and selectivity profile. This is a class-level inference based on the established SAR in the field [1].
| Evidence Dimension | PUMA/Bcl-xL disruption IC50 |
|---|---|
| Target Compound Data | Data not publicly available |
| Comparator Or Baseline | 3-aryl isoxazole analog (most promising compound in Murthy et al., 2021): 3.8 μM |
| Quantified Difference | Cannot be quantified without direct assay; structural difference is the substitution type. |
| Conditions | BRET assay in live cancer cells expressing PUMA and Bcl-xL |
Why This Matters
This substitution difference is the primary driver for selecting this compound for SAR exploration; it tests the hypothesis that a smaller, non-aromatic 5-methyl group can retain or improve binding efficiency compared to a 3-aryl group.
- [1] Murthy, A. V. R., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters, 52, 128390. View Source
